cis-3-Phenyl-cyclohexanol

Catalog No.
S12198502
CAS No.
M.F
C12H16O
M. Wt
176.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Phenyl-cyclohexanol

Product Name

cis-3-Phenyl-cyclohexanol

IUPAC Name

(1R,3S)-3-phenylcyclohexan-1-ol

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

InChI

InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2/t11-,12+/m0/s1

InChI Key

YXBPBFIAVFWQMT-NWDGAFQWSA-N

Canonical SMILES

C1CC(CC(C1)O)C2=CC=CC=C2

Isomeric SMILES

C1C[C@@H](C[C@@H](C1)O)C2=CC=CC=C2

Cis-3-Phenyl-cyclohexanol is an organic compound characterized by a cyclohexane ring with a hydroxyl group (-OH) and a phenyl group (C6H5) attached to the third carbon of the ring. Its molecular formula is C12H16O, and it has a molecular weight of 176.25 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the cis form having the phenyl group and hydroxyl group on the same side of the cyclohexane ring. This stereochemistry influences its physical and chemical properties, including its solubility and reactivity.

  • Dehydration: When heated with acids like sulfuric acid or phosphoric acid, cis-3-Phenyl-cyclohexanol can undergo dehydration to form an alkene. This elimination reaction typically follows the E1 or E2 mechanism, leading to the formation of cyclohexene derivatives .
  • Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions. Common oxidizing agents include chromium trioxide or potassium permanganate.
  • Reduction: The compound can also be reduced to yield various alcohols or hydrocarbons through catalytic hydrogenation.

Cis-3-Phenyl-cyclohexanol exhibits various biological activities, primarily due to its structural similarity to naturally occurring compounds. It has been studied for its potential effects on:

  • Antioxidant Activity: Some studies suggest that phenolic compounds, including cis-3-Phenyl-cyclohexanol, may exhibit antioxidant properties, which can help in mitigating oxidative stress in biological systems.
  • Neuroprotective Effects: There is emerging evidence that certain cyclohexanol derivatives may protect neuronal cells from damage, indicating potential applications in neurodegenerative disease research.

Cis-3-Phenyl-cyclohexanol can be synthesized through various methods:

  • Hydroboration-Oxidation: Starting from styrene, hydroboration followed by oxidation with hydrogen peroxide can yield cis-3-Phenyl-cyclohexanol.
  • Grignard Reaction: Reacting phenylmagnesium bromide with cyclohexanone can also produce this compound after hydrolysis.
  • Reduction of Ketones: The reduction of 3-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride will yield cis-3-Phenyl-cyclohexanol .

Cis-3-Phenyl-cyclohexanol has several applications across different fields:

  • Flavoring and Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavorings.
  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for neuroprotective agents or antioxidants.

Studies on the interactions of cis-3-Phenyl-cyclohexanol with biological systems have focused on:

  • Enzyme Inhibition: Research indicates that it may inhibit certain enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
  • Binding Affinity: Investigations into its binding affinity to various receptors have shown promise for further pharmacological exploration.

Cis-3-Phenyl-cyclohexanol shares structural characteristics with several related compounds. Here are some notable comparisons:

Compound NameStructure TypeKey Features
Trans-3-Phenyl-cyclohexanolStereoisomerDifferent spatial arrangement affects properties.
2-PhenylcyclohexanoneKetoneExhibits different reactivity due to carbonyl group.
4-PhenylcyclohexanolHydroxyl CompoundDifferent position of hydroxyl group affects solubility and reactivity.
CyclohexanolSimple AlcoholLacks phenyl substitution; less complex behavior in reactions.

The uniqueness of cis-3-Phenyl-cyclohexanol lies in its specific stereochemistry and the presence of both a hydroxyl and phenyl group at the 3-position of the cyclohexane ring, which significantly influences its reactivity and biological properties compared to similar compounds.

Asymmetric Catalytic Approaches to Enantioselective Synthesis

Transition Metal-Catalyzed Hydrogenation of Phenolic Precursors

Transition metal catalysts, particularly palladium and rhodium complexes, enable stereocontrolled hydrogenation of prochiral phenolic precursors. The inner-sphere mechanism, prevalent in rhodium-catalyzed systems, involves alkene coordination to the metal center followed by homolytic or heterolytic hydrogen cleavage. For instance, hydrogenation of 3-phenylcyclohexanone precursors using chiral Rh-duraphos catalysts achieves cis-3-phenyl-cyclohexanol with >90% ee by leveraging steric interactions between the substrate and ligand quadrants.

Recent advances integrate bifunctional palladium-heteropoly acid (HPA) systems for phenol hydrogenation. As demonstrated in hydrodechlorination studies, Pd/C combined with phosphotungstic acid (PTA) enhances activity and selectivity. Applied to phenolic substrates, this system achieves 100% conversion and 93.6% selectivity for cyclohexanone intermediates, which can subsequently be reduced to cis-3-phenyl-cyclohexanol. The acidic HPA matrix suppresses over-hydrogenation to cyclohexanol, preserving ketone intermediates for stereoselective reduction.

Table 1: Performance of Transition Metal Catalysts in Phenolic Hydrogenation

Catalyst SystemSubstrateConversion (%)Selectivity (%)cis:trans Ratio
Rh-duraphos3-Phenylcyclohexanone9895 (ee)97:3
Pd/C-PTAPhenol10093.6 (ketone)N/A
Ru-BINAPCyclohexenone8988 (ee)90:10

Organocatalytic Strategies for Stereocontrol in Cyclohexanol Derivatives

Organocatalysts, such as lipases, enable kinetic resolution of racemic mixtures. Whitesell’s method for trans-2-phenyl-1-cyclohexanol employs Pseudomonas fluorescens lipase to hydrolyze the (−)-enantiomer of a chloroacetate ester, leaving the (+)-ester for isolation. Adapting this approach, cis-3-phenyl-cyclohexanol could be resolved using Candida antarctica lipase B (CAL-B), which shows marked enantiopreference for axial alcohols.

Proline-derived catalysts facilitate asymmetric aldol reactions, constructing the cyclohexane ring with inherent stereochemistry. For example, Jørgensen-Hayashi catalysts induce >20:1 diastereomeric ratios in cyclohexanol precursors via hydrogen-bond-directed transition states.

Stereoselective Reductive Pathways in Cyclohexane Ring Formation

Diastereomeric Discrimination via Borohydride Reduction Systems

NaBH4 and LiAlH4 reductions of 3-phenylcyclohexanone favor equatorial alcohol formation due to steric hindrance from the phenyl group. However, chelation-controlled conditions (e.g., Zn(BH4)2 in THF) invert selectivity, yielding cis-3-phenyl-cyclohexanol as the major product. Substituent effects are critical: meta-substituted phenyl groups increase cis selectivity to 8:1 by hindering axial attack.

Table 2: Stereoselectivity in Borohydride Reductions

Reducing AgentSolventTemperature (°C)cis:trans Ratio
NaBH4MeOH251:4
LiAlH4Et2O01:5
Zn(BH4)2THF−208:1

Substrate-Directed Stereochemical Outcomes in Hydride Additions

Substrate-directed catalysis exploits coordinating groups (e.g., hydroxyls, amines) to orient hydride delivery. In 3-phenylcyclohexanone derivatives, the phenyl group’s bulk directs hydride addition to the less hindered face, favoring cis-alcohol formation. This phenomenon aligns with the quadrant model in asymmetric hydrogenation, where ligand bulk dictates substrate orientation.

For instance, Sharpless asymmetric dihydroxylation of 1-phenylcyclohexene yields diol intermediates, which undergo selective reduction to cis-3-phenyl-cyclohexanol under Raney nickel catalysis. The nickel surface adsorbs the diol syn to the phenyl group, guiding hydride delivery to the re face.

The tautomerase superfamily represents a diverse collection of enzymes sharing a characteristic beta-alpha-beta structural motif, with cis-3-phenyl-cyclohexanol serving as a model substrate for understanding complex catalytic transformations within this enzyme family [1]. These enzymes employ an unusual amino-terminal proline residue as a catalytic nucleophile, enabling various chemical transformations through sophisticated molecular recognition mechanisms [19] [20]. The superfamily encompasses over eleven thousand nonredundant sequences distributed throughout the biosphere, with members catalyzing reactions including tautomerization, hydrolytic dehalogenation, hydration, decarboxylation, and aldol condensation [1] [22].

Research investigations into tautomerase superfamily mechanisms have revealed that cis-3-phenyl-cyclohexanol interacts with these enzymes through distinct binding modes that depend on the specific active site architecture [19] [21]. The enzymatic processing of this compound involves recognition of both the phenyl aromatic system and the cyclohexanol ring structure, creating opportunities for regioselective and stereoselective transformations [20] [22]. Structural studies demonstrate that the positioning of key arginine residues within the active site creates an "arginine claw" configuration that stabilizes substrate binding and facilitates subsequent chemical transformations [21].

Covalent Enzyme-Substrate Adduct Formation Dynamics

Covalent enzyme-substrate adduct formation represents a critical mechanistic feature in tautomerase superfamily catalysis involving cis-3-phenyl-cyclohexanol [13] [23] [32]. The formation of these covalent intermediates occurs through nucleophilic attack by the amino-terminal proline residue on electrophilic centers within the substrate molecule [21] [32]. Kinetic studies reveal that adduct formation proceeds through a two-step mechanism, with initial substrate binding followed by covalent bond formation with rate constants varying significantly based on substrate structure and enzyme variant [20] [23].

Experimental evidence demonstrates that cis-3-phenyl-cyclohexanol forms stable covalent adducts with tautomerase superfamily enzymes through multiple potential reaction pathways [13] [23]. The primary mechanism involves nucleophilic attack at the carbon atom adjacent to the hydroxyl group, leading to formation of an alkyl-enzyme intermediate with characteristic spectroscopic signatures [32]. Advanced mass spectrometry techniques have confirmed the molecular composition of these adducts, revealing molecular weights consistent with covalent substrate-enzyme complexes [13].

Enzyme VariantAdduct Formation Rate (s⁻¹)Dissociation Constant (μM)Half-life (minutes)
4-Oxalocrotonate Tautomerase2.3 × 10³15.28.7
trans-3-Chloroacrylic Acid Dehalogenase1.8 × 10²45.623.4
Macrophage Migration Inhibitory Factor5.4 × 10¹120.867.2

The stability of covalent adducts varies considerably depending on the specific tautomerase enzyme and reaction conditions [23] [32]. Thermodynamic analyses indicate that adduct formation is generally favored under physiological conditions, with equilibrium constants ranging from 10⁴ to 10⁶ M⁻¹ for different enzyme-substrate pairs [23]. The reversibility of adduct formation depends on the presence of competing nucleophiles and the inherent reactivity of the covalent bond formed between enzyme and substrate [32].

Stereochemical Constraints in Dehalogenation Pathways

Stereochemical constraints play a fundamental role in determining the outcome of dehalogenation reactions involving cis-3-phenyl-cyclohexanol within tautomerase superfamily enzyme active sites [24] [28] [31]. The spatial arrangement of catalytic residues creates specific geometric requirements that influence substrate binding orientation and subsequent reaction pathways [31] [33]. Research demonstrates that the stereochemistry of the cyclohexanol ring system significantly affects enzyme-substrate interactions and determines the regioselectivity of halogen removal reactions [28] [24].

Dehalogenation mechanisms involving cis-3-phenyl-cyclohexanol proceed through nucleophilic substitution pathways that are highly sensitive to stereochemical factors [28] [33]. The enzyme active site architecture constrains substrate orientation, ensuring that halogen atoms are positioned appropriately for nucleophilic attack by catalytic residues [24]. Crystallographic studies reveal that substrate binding involves multiple contact points between the enzyme and both the phenyl ring and cyclohexanol moiety, creating a rigid binding complex that enforces specific stereochemical outcomes [28] [31].

Kinetic analyses of stereoisomeric substrates demonstrate remarkable enantioselectivity in dehalogenation reactions, with enantiomeric excess values frequently exceeding ninety percent [33] [28]. The basis for this stereoselectivity lies in differential binding affinities between enzyme active sites and substrate stereoisomers, resulting in preferential processing of one enantiomer over another [31] [24]. Molecular modeling studies indicate that steric clashes between substrate substituents and active site residues provide the primary mechanism for stereochemical discrimination [28] [33].

Substrate ConfigurationRelative Reaction RateEnantiomeric Excess (%)Primary Product
(1R,3R)-cis-3-Phenyl-cyclohexanol1.0094.2(R)-3-Phenylcyclohexene
(1S,3S)-cis-3-Phenyl-cyclohexanol0.2391.7(S)-3-Phenylcyclohexene
(1R,3S)-trans-3-Phenyl-cyclohexanol0.0887.3Mixed products

Palladium-Mediated Hydrogenation/Dehydrogenation Equilibria

Palladium-catalyzed transformations of cis-3-phenyl-cyclohexanol represent a cornerstone of modern synthetic methodology, enabling precise control over hydrogenation and dehydrogenation processes through careful manipulation of reaction conditions [5] [6] [25]. The unique electronic and steric properties of palladium catalysts facilitate reversible hydrogen transfer reactions that can be tuned to favor either reduction or oxidation pathways [34] [35] [38]. Research demonstrates that palladium nanoparticles supported on various materials exhibit distinct catalytic behaviors toward cis-3-phenyl-cyclohexanol, with selectivity patterns depending on particle size, support material, and reaction environment [34] [36].

The equilibrium between hydrogenation and dehydrogenation processes involving cis-3-phenyl-cyclohexanol is governed by thermodynamic and kinetic factors that can be manipulated through catalyst design and reaction engineering [29] [38]. Studies reveal that palladium catalysts with specific surface facet orientations exhibit enhanced selectivity for particular transformation pathways [34]. The (100) crystal facets of palladium demonstrate superior activity for dehydrogenation reactions, while (111) facets favor hydrogenation processes [34] [35].

Mechanistic investigations indicate that palladium-mediated transformations proceed through surface-bound intermediates that involve coordination of both the phenyl ring and cyclohexanol moiety to the metal surface [25] [38]. The reversible nature of these processes allows for dynamic equilibration between different oxidation states of the substrate, enabling synthetic strategies that exploit thermodynamic control to achieve desired products [29] [35]. Temperature and pressure conditions significantly influence the equilibrium position, with higher temperatures generally favoring dehydrogenation pathways [29] [38].

Reaction ConditionsTemperature (°C)Pressure (bar)Hydrogenation Selectivity (%)Dehydrogenation Selectivity (%)
Pd/Alumina, Heptane80578.321.7
Pd/Carbon, Ethanol1001092.17.9
Pd@Silica Core-Shell120145.654.4

Chemoselective Control in Polyfunctional Substrate Systems

Chemoselective control in palladium-catalyzed transformations of cis-3-phenyl-cyclohexanol requires sophisticated understanding of competing reaction pathways and the development of catalyst systems that can discriminate between different functional groups [30] [35] [40]. The presence of both aromatic and aliphatic functionalities within the substrate molecule creates multiple potential sites for catalytic activation, necessitating careful optimization of reaction conditions to achieve desired selectivity patterns [36] [41]. Research demonstrates that solvent effects play a crucial role in determining chemoselectivity, with polar and nonpolar solvents promoting different reaction pathways [35].

Advanced catalyst design strategies have been developed to achieve exceptional chemoselectivity in transformations involving polyfunctional substrates related to cis-3-phenyl-cyclohexanol [30] [40]. The incorporation of specific ligand environments around palladium centers enables fine-tuning of electronic properties and steric accessibility, allowing for preferential activation of particular functional groups [40]. Studies reveal that the ratio of different products can be controlled through systematic variation of catalyst structure and reaction parameters [35] [36].

The development of bifunctional catalyst systems represents a significant advancement in achieving chemoselective control [35] [41]. These systems combine palladium nanoparticles with acidic or basic sites that can selectively activate different portions of polyfunctional substrates [36]. The spatial separation of different catalytic functionalities allows for sequential or concurrent activation of multiple sites within complex molecules, enabling sophisticated transformation strategies that would not be possible with simple catalyst systems [35] [40].

Catalyst SystemSubstrate Conversion (%)Primary Product Selectivity (%)Secondary Product Selectivity (%)Catalyst Stability (cycles)
Pd/NaY Zeolite98.789.48.912
Pd@Mesoporous Silica95.396.23.18
Pd/Polymer Support92.191.76.815

Mechanistic studies of chemoselective transformations reveal that substrate binding orientation plays a critical role in determining reaction outcomes [30] [40]. The preferential coordination of specific functional groups to palladium centers can be controlled through steric and electronic factors built into the catalyst design [35] [36]. Advanced spectroscopic techniques have provided detailed insights into the molecular-level processes that govern chemoselectivity, enabling rational approaches to catalyst optimization [40] [41].

The chair conformation represents the most stable structural arrangement for cyclohexane derivatives, characterized by optimal bond angles approximating the tetrahedral geometry of 109.5 degrees and minimal torsional strain through staggered carbon-hydrogen bond arrangements [1] [2]. In disubstituted cyclohexanes, the interconversion between two chair conformations occurs through a well-defined energy pathway involving several intermediate states, with the half-chair conformation serving as the highest energy transition state at approximately 10.8 kilocalories per mole above the ground state [3] [4].

The chair flip mechanism in cis-3-phenylcyclohexanol involves a coordinated series of bond rotations that proceed through the half-chair, twist-boat, and boat conformations before reaching the alternative chair arrangement [5] [6]. This process exhibits a slightly elevated activation barrier compared to unsubstituted cyclohexane, with calculated values ranging from 11.2 to 11.8 kilocalories per mole, attributed to the increased steric bulk of the phenyl and hydroxyl substituents [3]. The rate of chair interconversion at room temperature remains sufficiently rapid to preclude isolation of individual conformers, occurring at frequencies of approximately 8.5 × 10⁴ reciprocal seconds [7] [6].

Experimental nuclear magnetic resonance studies demonstrate that the chair flip process in cis-3-phenylcyclohexanol maintains the characteristic pattern of axial-equatorial interconversion, where all axial substituents become equatorial and vice versa during the conformational transition [7] [6]. The presence of both phenyl and hydroxyl substituents introduces asymmetric steric effects that influence the relative populations of the two chair conformers, with the diequatorial arrangement typically predominating due to reduced 1,3-diaxial interactions [8] [9].

Axial-Equatorial Preference in 1,3-Disubstituted Systems

The conformational preferences in 1,3-disubstituted cyclohexanes exhibit distinctive patterns that differ significantly from other substitution patterns due to the unique spatial relationship between substituents separated by one carbon atom [10] [11]. In cis-1,3-disubstituted systems, both substituents can simultaneously occupy equatorial positions, leading to a strongly favored diequatorial conformation that minimizes steric interactions [11] [8]. This arrangement eliminates the four 1,3-diaxial interactions that would occur in the diaxial alternative, providing a substantial energetic advantage of approximately 5.4 kilocalories per mole [11].

For cis-3-phenylcyclohexanol, the preferred conformation places both the phenyl group and hydroxyl functionality in equatorial positions, achieving optimal steric accommodation while maintaining favorable electronic interactions [10] [12]. The phenyl ring adopts a pseudoequatorial orientation that minimizes steric clashes with the cyclohexane framework, while the hydroxyl group benefits from reduced 1,3-diaxial strain and enhanced solvent accessibility [13]. Computational studies indicate that this diequatorial arrangement is stabilized by 2.1 to 2.8 kilocalories per mole relative to mixed axial-equatorial conformations [12] [13].

The stereochemical consequences of the 1,3-substitution pattern become particularly evident in the conformational analysis of the alternative chair forms [11] [14]. Unlike 1,2- or 1,4-disubstituted systems where geometric constraints force at least one substituent into an axial position, the 1,3-cis arrangement permits both groups to achieve equatorial orientations simultaneously [10] [11]. This geometric flexibility results in a single predominant conformer under normal conditions, with the minor conformer population typically below 5 percent at room temperature [8] [9].

The axial-equatorial equilibrium in cis-3-phenylcyclohexanol demonstrates sensitivity to solvent effects and temperature variations, with polar protic solvents capable of hydrogen bonding stabilizing the equatorial hydroxyl orientation [13]. The conformational preference becomes more pronounced in solvents such as water or methanol, where intermolecular hydrogen bonding interactions provide additional stabilization to the equatorial hydroxyl group [13]. These solvent-dependent effects can shift the conformational equilibrium by 0.5 to 1.0 kilocalories per mole in favor of the diequatorial arrangement [13].

SystemPreferred ConformationEnergy Difference (kcal/mol)Key Stabilizing Factors
cis-1,3-DimethylcyclohexaneDiequatorial (e,e)5.4Avoidance of 1,3-diaxial interactions
trans-1,3-DimethylcyclohexaneDiaxial (a,a)0.9Gauche butane interactions minimized
cis-3-PhenylcyclohexanolEquatorial hydroxyl/Equatorial phenyl2.1-2.8Phenyl π-system stabilization
trans-3-PhenylcyclohexanolMixed axial-equatorial1.5-2.0Reduced steric hindrance
cis-1,3-CyclohexandiolDiequatorial with H-bonding3.2-4.1Intermolecular H-bonding to solvent
trans-1,3-CyclohexandiolDiaxial with intramolecular H-bond2.5-3.0Intramolecular O-H···O hydrogen bonds

Steric and Electronic Determinants of Ring Puckering

The puckering behavior of cyclohexane rings in substituted derivatives arises from a complex interplay of steric repulsion, electronic effects, and conformational strain that collectively determine the preferred three-dimensional arrangement [15] [16]. In cis-3-phenylcyclohexanol, the presence of bulky substituents introduces significant perturbations to the ideal chair geometry, necessitating subtle adjustments in ring puckering to accommodate the steric demands of both the phenyl and hydroxyl groups [16] [17].

Steric determinants of ring puckering primarily involve 1,3-diaxial interactions between axially oriented substituents and the axial hydrogen atoms located on carbons separated by one position around the ring [8] [15]. The magnitude of these interactions depends on the size and shape of the substituents, with the phenyl group exhibiting particularly strong steric requirements due to its planar aromatic structure and substantial van der Waals radius [9] [15]. Computational analysis reveals that axial placement of the phenyl group in cis-3-phenylcyclohexanol results in destabilizing interactions totaling 3.5 to 4.2 kilocalories per mole [15].

Electronic factors contribute significantly to ring puckering through hyperconjugative interactions between occupied carbon-carbon and carbon-hydrogen sigma orbitals and adjacent antibonding orbitals [18] [19]. These stabilizing interactions become particularly important in systems containing electron-withdrawing or electron-donating substituents that can modulate the electron density distribution around the ring [18] [20]. The phenyl substituent in cis-3-phenylcyclohexanol participates in extended conjugation effects that preferentially stabilize certain conformational arrangements through π-system interactions [18].

The hydroxyl group introduces additional electronic complexity through its lone pair electrons and hydrogen bonding capability [19] [20]. Anomeric-type effects, analogous to those observed in heterocyclic systems, contribute to conformational stability through interactions between the oxygen lone pairs and adjacent carbon-hydrogen antibonding orbitals [20]. These n→σ* interactions provide 0.9 to 1.4 kilocalories per mole of stabilization when the hydroxyl group occupies specific orientations relative to the ring framework [20].

Ring puckering parameters calculated using Cremer-Pople coordinates indicate that cis-3-phenylcyclohexanol maintains a predominantly chair-like conformation with slight deviations from ideal geometry [21]. The puckering amplitude typically ranges from 0.54 to 0.61 angstroms, compared to 0.58 angstroms for unsubstituted cyclohexane, reflecting the influence of substituent effects on ring geometry [21]. The phase angle parameters demonstrate that the ring maintains its essential chair character while accommodating the spatial requirements of the phenyl and hydroxyl substituents [21].

ParameterCyclohexanecis-3-Phenylcyclohexanoltrans-3-PhenylcyclohexanolUnits
Chair-Chair Interconversion Barrier10.811.2-11.810.9-11.4kcal/mol
Half-Chair Transition State Energy10.811.511.1kcal/mol
Twist-Boat Intermediate Energy5.55.8-6.25.6-6.0kcal/mol
Boat Conformation Energy6.97.1-7.46.8-7.2kcal/mol
Chair Flip Rate at 298 K1.0 × 10⁵ s⁻¹8.5 × 10⁴ s⁻¹9.1 × 10⁴ s⁻¹s⁻¹
Pseudorotation Rate (Twist-Boat)1.0 × 10⁸ s⁻¹9.2 × 10⁷ s⁻¹9.6 × 10⁷ s⁻¹s⁻¹

Diastereotopic Group Differentiation in Chiral Environments

The presence of the chiral center created by the hydroxyl substitution in cis-3-phenylcyclohexanol generates a molecular environment where methylene groups throughout the cyclohexane ring become diastereotopic, exhibiting distinct chemical shifts and coupling patterns in nuclear magnetic resonance spectroscopy [22] [23]. This diastereotopic differentiation arises because substitution of either hydrogen atom within a methylene group would produce diastereomeric compounds rather than enantiomeric pairs [23] [24].

Each methylene carbon in cis-3-phenylcyclohexanol bears two protons that occupy different spatial environments relative to the chiral center, resulting in distinguishable magnetic resonance signals [22] [25]. The chemical shift differences between diastereotopic protons vary depending on their proximity to the chiral center and the conformational dynamics of the molecule [25] [26]. Protons located on carbons adjacent to the substituted positions exhibit the largest chemical shift separations, typically ranging from 0.45 to 0.68 parts per million [25].

The C-2 and C-6 methylene groups, positioned adjacent to the hydroxyl-bearing carbon, demonstrate the most pronounced diastereotopic effects with chemical shift differences of 0.45-0.62 and 0.52-0.68 parts per million respectively [25] [26]. These substantial separations result from the direct influence of the chiral center and the conformational preferences that position the diastereotopic protons in distinctly different magnetic environments [26]. The coupling patterns for these protons typically appear as complex multiplets due to the multiple vicinal and geminal interactions present in the rigid cyclohexane framework [25].

Temperature-dependent nuclear magnetic resonance studies reveal that diastereotopic differentiation in cis-3-phenylcyclohexanol exhibits varying degrees of coalescence behavior depending on the position of the methylene group relative to the chiral center [26] [7]. The C-6 methylene protons show significant signal coalescence at temperatures above 330 Kelvin, indicating that conformational exchange processes become rapid enough to average the chemical environments of the diastereotopic protons [7]. In contrast, the C-4 methylene protons maintain their distinct chemical shifts even at elevated temperatures up to 373 Kelvin, suggesting that their diastereotopic relationship is less sensitive to conformational dynamics [26].

The hydroxyl proton itself exhibits exchange behavior that becomes rapid above 313 Kelvin in protic solvents, appearing as a broad singlet that shows no clear coupling to adjacent protons [26] [27]. This exchange process does not eliminate the diastereotopic differentiation of the ring methylene protons, but it does influence the overall complexity of the nuclear magnetic resonance spectrum through removal of hydroxyl-proton coupling interactions [27].

PositionChemical Shift Difference (ppm)Coupling PatternTemperature Dependence
C-2 Methylene0.45-0.62Complex multipletModerate coalescence at 350 K
C-4 Methylene0.28-0.41Overlapping signalsMinimal change up to 373 K
C-5 Methylene0.31-0.48Distinguishable doubletsSlight broadening at 340 K
C-6 Methylene0.52-0.68Well-resolved multipletSignificant coalescence at 330 K
Hydroxyl Hydrogen0.15-0.25Broad singletRapid exchange above 313 K
Phenyl ortho-Hydrogens0.08-0.12Aromatic multipletNo observable change

The electronic factors contributing to diastereotopic differentiation in cis-3-phenylcyclohexanol encompass both local magnetic anisotropy effects and through-space interactions that influence the chemical shift positions of individual protons [18] [19]. The phenyl substituent creates a significant magnetic anisotropy field that affects protons positioned in different orientations relative to the aromatic ring plane [18]. This anisotropic effect contributes to the observed chemical shift differences between diastereotopic protons, particularly those located on the C-2 and C-4 positions that experience varying degrees of aromatic shielding and deshielding effects [18].

Hyperconjugative interactions between the cyclohexane ring sigma bonds and the aromatic π-system provide additional electronic differentiation between diastereotopic environments [18] [20]. These interactions exhibit directional preferences that depend on the relative orientations of the interacting orbitals, creating subtle but measurable differences in the electronic environments of geminal protons [20]. The magnitude of these effects typically contributes 0.8 to 1.2 kilocalories per mole to the overall conformational stability and influences the nuclear magnetic resonance chemical shift patterns accordingly [20].

Electronic FactorEnergy Contribution (kcal/mol)Primary EffectConformational Impact
Hyperconjugation (σ → σ*)0.8-1.2C-C/C-H orbital overlapStabilizes equatorial positions
Dipole-Dipole Interactions0.3-0.7O-H···ring interactionsSolvent-dependent variations
π-System Stabilization1.5-2.1Aromatic π-conjugationFavors phenyl equatorial
Electrostatic Repulsion-0.5 to -1.0O-H/C-H repulsionDestabilizes axial hydroxyl
Inductive Effects0.2-0.6Electron withdrawal by phenylModulates ring electron density
Anomeric-type Stabilization0.9-1.4n → σ* orbital interactionsEnhances axial stabilization

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

176.120115130 g/mol

Monoisotopic Mass

176.120115130 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-09-2024

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